Product packaging for 3-Bromo-5-iodopyridin-4-ol(Cat. No.:CAS No. 637348-83-5)

3-Bromo-5-iodopyridin-4-ol

Cat. No.: B3148148
CAS No.: 637348-83-5
M. Wt: 299.89 g/mol
InChI Key: JSJXGABOPRMRDP-UHFFFAOYSA-N
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Description

The Unique Role of Halogenated Pyridinols in Synthetic Strategy and Chemical Space Exploration

Halogenated pyridinols are a subclass of pyridine (B92270) derivatives that have garnered considerable attention due to their enhanced utility in synthetic organic chemistry. The introduction of halogen atoms onto the pyridinol ring system provides strategic handles for a variety of chemical transformations, most notably in cross-coupling reactions. smolecule.com This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Overview of 3-Bromo-5-iodopyridin-4-ol: Context and Research Trajectory

This compound is a dihalogenated pyridinol with the molecular formula C₅H₃BrINO. smolecule.comuni.lu It exists in tautomeric equilibrium with its pyridinone form, 3-bromo-5-iodo-1H-pyridin-4-one. smolecule.com The presence of both a bromine and an iodine atom on the pyridine ring, ortho to the hydroxyl group, makes it a particularly interesting and versatile building block in synthetic chemistry. smolecule.com

The research trajectory of this compound has primarily been focused on its utility as a synthetic intermediate. Its distinct halogen substituents allow for regioselective cross-coupling reactions, where the more reactive C-I bond can be selectively functionalized while leaving the C-Br bond intact for subsequent transformations. smolecule.com This stepwise approach is highly valuable for the synthesis of complex, polysubstituted pyridine derivatives. While specific, in-depth biological studies on this compound itself are not extensively documented in the public domain, its role as a precursor to biologically active molecules is implied through its inclusion in chemical supplier catalogs catering to pharmaceutical and agrochemical research. smolecule.comfluorochem.co.uklookchem.com

Comparison with Related Halogenated Pyridinol and Pyridinone Systems

The chemical behavior of this compound can be better understood by comparing it with other halogenated pyridinol and pyridinone systems. The type, number, and position of the halogen atoms, as well as the position of the hydroxyl group, all contribute to the unique reactivity profile of each compound.

For instance, in 5-Bromo-3-iodopyridin-2-ol , the different positioning of the halogens and the hydroxyl group leads to altered electronic and steric environments compared to the 4-ol isomer. This can affect the regioselectivity of substitution reactions and the stability of the molecule. Similarly, 3-chloro-5-iodo-2-pyridinol presents a different reactivity pattern due to the presence of chlorine instead of bromine. google.com

The presence of additional functional groups further diversifies the chemical properties. For example, 2-Bromo-5-iodo-3-methoxypyridin-4-ol includes a methoxy (B1213986) group which enhances lipophilicity, a property that can be crucial for membrane permeability in biological systems. In contrast, a compound like 3-Amino-5-bromopyridin-4-ol possesses a basic amino group, making it more reactive in acid-catalyzed reactions and suitable for amide bond formation.

The following table provides a comparative overview of selected halogenated pyridinol and pyridinone systems.

Compound NameKey SubstituentsNoteworthy Characteristics
This compound 3-Bromo, 5-Iodo, 4-HydroxyAllows for sequential, regioselective cross-coupling reactions. smolecule.com
5-Bromo-3-iodopyridin-2-ol 5-Bromo, 3-Iodo, 2-HydroxyDifferent substitution pattern affects electronic distribution and stability.
3-Chloro-5-iodo-2-pyridinol 3-Chloro, 5-Iodo, 2-HydroxyChlorine offers a different reactivity profile compared to bromine. google.com
2-Bromo-5-iodo-3-methoxypyridin-4-ol 2-Bromo, 5-Iodo, 3-Methoxy, 4-HydroxyIncreased lipophilicity due to the methoxy group.
3-Amino-5-bromopyridin-4-ol 3-Amino, 5-Bromo, 4-HydroxyBasic amino group allows for different types of chemical transformations.

Scope and Objectives of the Academic Research Review

This academic research review aims to provide a comprehensive and focused analysis of the chemical compound this compound. The primary objectives are to:

Detail the known synthetic routes and chemical reactions of the compound.

Present available data on its chemical and physical properties.

Discuss its applications as a synthetic intermediate in various research fields.

Provide a comparative analysis with structurally related compounds to highlight its unique features.

This review will strictly adhere to the outlined sections and will not include information outside of this scope, such as dosage, administration, or safety profiles. The content is based on a thorough review of available scientific literature and chemical data sources.

Synthetic Routes to this compound and its Halogenated Pyridinol Relatives Explored

The synthesis of this compound, a dihalogenated pyridinol with significant potential as a versatile building block in medicinal and materials chemistry, is achieved through strategic synthetic methodologies. These approaches primarily revolve around the regioselective introduction of halogen atoms onto the pyridine ring and the interconversion of functional groups at the 4-position. The key strategies include sequential halogenation, direct halogenation, and diazotization of aminopyridines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrINO B3148148 3-Bromo-5-iodopyridin-4-ol CAS No. 637348-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJXGABOPRMRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304060
Record name 3-Bromo-5-iodo-4(1H)-pyridinone
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Molecular Weight

299.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-22-2, 637348-83-5
Record name 3-Bromo-5-iodo-4(1H)-pyridinone
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Record name 3-Bromo-5-iodo-4(1H)-pyridinone
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Record name 3-bromo-5-iodopyridin-4-ol
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Structural Characterization and Spectroscopic Analysis of 3 Bromo 5 Iodopyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in 3-Bromo-5-iodopyridin-4-ol. The molecule exists in a tautomeric equilibrium with its keto form, 3-bromo-5-iodo-1H-pyridin-4-one, which influences the observed spectra, particularly in different solvents. The analysis of proton (¹H), carbon-13 (¹³C), and two-dimensional NMR spectra allows for unambiguous assignment of all signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the two protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are located at positions 2 and 6.

Aromatic Protons: The protons at the C2 and C6 positions are in distinct chemical environments and are expected to appear as two separate signals in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. Their separation is influenced by the electronic effects of the adjacent nitrogen atom and the substituents on the ring. These protons would likely appear as singlets, as they are separated by four bonds, resulting in negligible or very small coupling (⁴JHH).

Hydroxyl/Amine Proton: The proton attached to the oxygen (or nitrogen in the tautomeric keto form) is labile. Its chemical shift is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet and can exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

Expected ¹H NMR Data

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-2 7.5 - 8.5 s (singlet) 1H
H-6 7.5 - 8.5 s (singlet) 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Br, I, O, N).

Protonated Carbons (C-2, C-6): These carbons, directly bonded to hydrogen, will appear in the aromatic region, with their exact shifts determined by their position relative to the nitrogen and other substituents.

Halogenated Carbons (C-3, C-5): The carbon atom attached to bromine (C-Br) and the carbon atom attached to iodine (C-I) are significantly affected. Generally, carbon attached to bromine (C-Br) in aromatic systems appears around δ 100–120 ppm. The C-I signal is also shifted, but its position can vary.

Oxygen-bearing Carbon (C-4): The C-4 carbon, bonded to the hydroxyl group (or carbonyl group in the keto tautomer), is typically deshielded and appears at a lower field (higher ppm value) in the spectrum.

Expected ¹³C NMR Data

Carbon Position Expected Chemical Shift (δ, ppm)
C-2 140 - 155
C-3 100 - 120
C-4 155 - 175
C-5 80 - 95

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide primary data, 2D NMR experiments are essential for definitive structural confirmation by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, the COSY spectrum would be expected to show no cross-peaks between the H-2 and H-6 signals, confirming their lack of direct coupling and supporting their assignment as isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would show clear cross-peaks between the H-2 signal and the C-2 signal, and between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov It would confirm the substitution pattern by connecting the protons to the non-protonated (quaternary) carbons. For instance, the proton at H-2 would show correlations to the quaternary carbons at C-4 and C-3. Similarly, the H-6 proton would show correlations to C-4 and C-5. These correlations definitively establish the 3,5-dihalo-4-ol substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition. The theoretical monoisotopic mass of this compound (C₅H₃BrINO) is 298.84427 Da. uni.lu HRMS analysis would be expected to find a molecular ion peak ([M+H]⁺) that matches this value to within a very small margin of error (typically < 5 ppm). Furthermore, the presence of one bromine atom creates a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence for the presence of bromine in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for determining the molecular weight of this compound. The resulting mass spectrum would prominently feature the molecular ion. Predicted m/z values for common adducts are listed below. uni.lu

Predicted ESI-MS Adducts for C₅H₃BrINO (MW = 299.89 g/mol )

Adduct Ion Formula Predicted m/z Ion Type
[M+H]⁺ [C₅H₄BrINO]⁺ 299.85155 Positive
[M+Na]⁺ [C₅H₃BrINONa]⁺ 321.83349 Positive

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z
[M+H]+ 299.85155
[M+Na]+ 321.83349
[M-H]- 297.83699
[M+NH4]+ 316.87809

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups. While a complete FT-IR spectrum for this compound is not explicitly detailed in the search results, related studies on similar halogenated phenols and pyridine derivatives offer expected characteristic absorption frequencies. For example, studies on brominated phenols show characteristic bands for O-H stretching, C-C stretching in the aromatic ring, and C-Br stretching. beilstein-journals.org Similarly, analyses of pyridine derivatives reveal vibrations associated with the pyridine ring. google.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. Although a specific Raman spectrum for this compound is not available in the provided results, studies on related compounds like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene have utilized Raman spectroscopy to investigate their vibrational frequencies. researchgate.net For pyridine derivatives, Raman spectra can provide information on ring breathing modes and substituent-ring vibrations. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher one. While a specific UV-Vis spectrum for this compound is not directly provided, data for structurally similar compounds can give an indication of its expected absorption properties. For example, various substituted pyridine and phenol (B47542) derivatives exhibit absorption maxima in the UV region, often between 250 nm and 320 nm, which are attributed to π-π* and n-π* transitions within the aromatic system. rsc.orgamazonaws.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not explicitly described in the search results, the importance of halogen bonding in the crystal packing of related bromo- and iodo-substituted pyridine compounds has been noted. In such structures, interactions between the halogen atoms (bromine and iodine) and the nitrogen atom of the pyridine ring play a crucial role in stabilizing the crystal lattice.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition. Differential Thermal Analysis (DTA) detects differences in temperature between a sample and a reference material, indicating physical or chemical changes such as phase transitions or reactions. While specific TGA or DTA data for this compound is not available in the search results, the melting point of a related compound, 3-bromo-5-iodopyridine, is reported to be between 127-131 °C. sigmaaldrich.com This suggests that this compound is a solid at room temperature and would exhibit a distinct melting point and decomposition profile under thermal analysis. The melting point for 3-bromo-5-iodo-4-pyridinamine, another related compound, is noted as 164.8°C. chemsrc.com

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Iodopyridin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring of 3-Bromo-5-iodopyridin-4-ol is a key transformation. The electron-deficient nature of the pyridine ring, enhanced by the presence of electronegative halogen atoms, facilitates the attack of nucleophiles.

Reactivity at Halogen-Bearing Positions

In SNAr reactions, the nature of the leaving group is a critical factor. Generally, the rate of substitution for halogens follows the order F > Cl > Br > I, which is inverse to their bond strength with the aromatic carbon. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

For this compound, this would suggest that the bromo substituent is more susceptible to nucleophilic attack than the iodo substituent under SNAr conditions. However, the position of the halogen relative to the activating/deactivating groups on the ring also plays a crucial role. In pyridine systems, positions 2 and 4 are generally more activated towards nucleophilic attack than position 3. In this molecule, both halogens are at positions that are not as strongly activated as the 2- and 4-positions.

Influence of the Hydroxyl Group on SNAr Reactivity

The hydroxyl group at the 4-position, and its tautomeric pyridinone form, significantly influences the SNAr reactivity of this compound. The hydroxyl group is an electron-donating group, which would generally be expected to deactivate the ring towards nucleophilic attack. However, in its deprotonated form (phenoxide-like), it becomes a much stronger activating group for SNAr, particularly for substituents in the ortho and para positions.

In the case of this compound, the hydroxyl group is para to the bromine atom and ortho to the iodine atom. Deprotonation of the hydroxyl group under basic reaction conditions would, therefore, be expected to enhance the rate of nucleophilic substitution at both halogenated positions. The tautomeric equilibrium with the pyridinone form can also affect reactivity, as the electronic properties of the ring are altered.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds. A key feature of this dihalogenated pyridine is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective and sequential functionalization. researchgate.net

Suzuki-Miyaura Coupling with Aryl/Alkyl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of dihalogenated substrates, the reaction typically proceeds with high selectivity at the more reactive halogen. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.

For this compound, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This allows for the selective coupling of aryl or alkyl boronic acids at the 5-position (C-I) while leaving the bromine atom at the 3-position (C-Br) intact for subsequent transformations. This regioselectivity is highly valuable for the synthesis of polysubstituted pyridines. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

EntryAryl/Alkyl Boronic AcidCatalystLigandBaseSolventTemp (°C)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O1003-Bromo-5-phenylpyridin-4-olData not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O903-Bromo-5-(4-methoxyphenyl)pyridin-4-olData not available
3Methylboronic acidPd₂(dba)₃SPhosCsFTHF803-Bromo-5-methylpyridin-4-olData not available
This table is illustrative and based on general conditions for Suzuki-Miyaura couplings of similar substrates. Specific experimental data for this compound was not available in the searched literature.

Sonogashira Coupling with Terminal Alkynes

Similar to the Suzuki-Miyaura coupling, the Sonogashira coupling, which forms a C-C bond between an aryl/vinyl halide and a terminal alkyne, also exhibits high selectivity for the more reactive halogen. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

In the case of this compound, the Sonogashira coupling is expected to occur selectively at the 5-position (C-I bond). This allows for the introduction of an alkynyl moiety at this position, with the bromine atom at the 3-position remaining available for further chemical modifications.

Table 2: Illustrative Sonogashira Coupling of this compound

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF603-Bromo-5-(phenylethynyl)pyridin-4-olData not available
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene703-Bromo-5-((trimethylsilyl)ethynyl)pyridin-4-olData not available
3Propargyl alcoholPd₂(dba)₃CuIPiperidineDMF503-Bromo-5-(3-hydroxyprop-1-yn-1-yl)pyridin-4-olData not available
This table is illustrative and based on general conditions for Sonogashira couplings of similar substrates. Specific experimental data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction is highly versatile and can be used to couple a wide range of amines with aryl halides.

As with other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity at the more reactive C-I bond. This would allow for the selective introduction of an amino group at the 5-position of the pyridine ring. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and preventing side reactions.

Table 3: Illustrative Buchwald-Hartwig Amination of this compound

EntryAminePd CatalystLigandBaseSolventTemp (°C)ProductYield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene1003-Bromo-5-(morpholin-4-yl)pyridin-4-olData not available
2AnilinePd(OAc)₂XPhosK₃PO₄Dioxane1103-Bromo-5-(phenylamino)pyridin-4-olData not available
3BenzylaminePd(OAc)₂RuPhosCs₂CO₃Toluene1005-(Benzylamino)-3-bromopyridin-4-olData not available
This table is illustrative and based on general conditions for Buchwald-Hartwig aminations of similar substrates. Specific experimental data for this compound was not available in the searched literature.

Negishi Coupling and Other Organometallic Cross-Couplings

The dihalogenated structure of this compound makes it a versatile substrate for organometallic cross-coupling reactions, which are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that allows for selective and sequential functionalization.

The Negishi coupling, a reaction that couples organic halides with organozinc compounds catalyzed by a nickel or palladium complex, is a powerful tool for this purpose. wikipedia.org In the context of this compound, the C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to the Pd(0) or Ni(0) catalyst. This difference in reactivity enables regioselective coupling, where an organozinc reagent can be coupled at the C-5 position, leaving the C-3 bromine atom intact for subsequent transformations. This stepwise functionalization is highly valuable for the synthesis of polysubstituted pyridine derivatives.

Other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents), follow a similar reactivity pattern. nih.govmdpi.com The general mechanism for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-I bond.

Transmetalation: The organometallic reagent (e.g., R-ZnX, R-B(OH)₂, R-SnR'₃) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.

The ability to perform these couplings selectively is crucial in synthetic chemistry. For instance, after a Negishi or Suzuki coupling at the iodine-bearing position, the remaining bromine atom can be targeted in a subsequent, often more forcing, cross-coupling reaction. nih.gov

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide (Ar-X)Relative Rate of Oxidative Addition
Ar-I>100
Ar-Br1
Ar-Cl0.01

This interactive table illustrates the general trend in reactivity, which allows for the selective functionalization of dihalogenated compounds like this compound.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the this compound ring significantly influence the regioselectivity of such reactions. The key directing group is the hydroxyl (-OH) group at the C-4 position (in its pyridin-4-ol tautomeric form).

The hydroxyl group is a powerful activating group and an ortho, para-director. In the pyridine ring, the positions ortho to the hydroxyl group are C-3 and C-5, and the position para is the nitrogen atom. Given that the C-3 and C-5 positions are already substituted with halogen atoms, electrophilic attack is sterically hindered and electronically disfavored. The primary influence of the hydroxyl group is to increase the electron density of the ring, making substitution possible.

The two halogen atoms, bromine and iodine, are deactivating groups due to their inductive electron-withdrawing effect, but they also act as ortho, para-directors because of resonance electron donation from their lone pairs.

Considering the combined effects:

Hydroxyl group (-OH): Strongly activating, directs ortho (to C-3, C-5).

Halogens (-Br, -I): Deactivating, direct ortho and para.

In the tautomeric pyridin-4(1H)-one form, the carbonyl group is a strong deactivating group and a meta-director. nih.gov It would direct incoming electrophiles to the C-3 and C-5 positions. However, these positions are already occupied.

Therefore, further electrophilic substitution on the this compound ring is generally difficult and not a common reaction pathway. When it does occur, the reaction conditions must be harsh, and the regiochemical outcome is a complex interplay of the directing effects of the existing substituents. For 4(1H)-pyridones in general, electrophilic substitutions like halogenation and nitration tend to occur at the C-3 position. nih.gov

Tautomerism Studies: Pyridin-4-ol vs. Pyridin-4(1H)-one Equilibria

This compound exists in a tautomeric equilibrium with its corresponding pyridin-4(1H)-one form, 3-bromo-5-iodo-1H-pyridin-4-one. This is a common feature for hydroxypyridines. The position of this equilibrium is highly dependent on the physical state and the solvent.

In the gas phase: The aromatic pyridin-4-ol (enol) form is generally dominant. wikipedia.org

In solution and in the solid state: The pyridin-4(1H)-one (keto) form is heavily favored. nih.govwikipedia.org

The predominance of the keto form in condensed phases is attributed to its greater polarity and ability to form strong intermolecular hydrogen bonds (N-H---O=C). researchgate.net Structural studies using X-ray crystallography, IR, and NMR on 4-pyridone systems confirm that the keto form is the major species in both solid and liquid states. nih.gov For example, ¹³C NMR data for 4(1H)-quinolones show a characteristic carbon chemical shift for the C4 position at around 176.8 ppm, indicating a carbonyl nature. nih.gov

Table 2: Factors Influencing the Tautomeric Equilibrium of 4-Hydroxypyridines

FactorFavored TautomerRationale
Gas Phase Pyridin-4-ol (Enol)Intrinsic stability of the aromatic system.
Non-polar Solvents Pyridin-4-ol (Enol)Less stabilization of the polar keto form.
Polar/Protic Solvents Pyridin-4(1H)-one (Keto)Strong solvation and intermolecular hydrogen bonding stabilize the more polar keto tautomer. nih.govwuxibiology.com
Solid State Pyridin-4(1H)-one (Keto)Crystal lattice energy is maximized through intermolecular hydrogen bonding. nih.gov

This interactive table summarizes the conditions that favor each tautomer.

Rearrangement and Isomerization Pathways in Halogenated Pyridines

Halogenated pyridines can undergo rearrangement and isomerization, particularly under basic conditions. This process, sometimes referred to as "halogen dance" chemistry, involves the migration of a halogen atom from one position to another on the pyridine ring. rsc.org Base-catalyzed aryl halide isomerization can be a synthetically useful process, for example, in converting readily available 3-bromopyridines into 4-substituted pyridine products. rsc.orgresearchgate.netchemrxiv.org

The mechanism for this isomerization is not a simple intramolecular migration. Instead, it proceeds through deprotonation of the pyridine ring by a strong base to generate a pyridyl anion. This intermediate can then eliminate a halide to form a highly reactive pyridyne intermediate, which is subsequently trapped by a nucleophile or undergoes further reaction to yield an isomerized product. rsc.orgresearchgate.net

Mechanistic studies have provided strong evidence that the isomerization of halopyridines, such as 3-bromopyridines, proceeds via pyridyne intermediates. rsc.orgrsc.orgresearchgate.net For a 3-halopyridine, deprotonation by a strong base at C-4 is the initial step, followed by the elimination of the halide to form a 3,4-pyridyne. rsc.orgnih.gov

The 3,4-pyridyne is a highly reactive and electrophilic species. nih.gov It can be trapped by nucleophiles present in the reaction mixture. The addition of a nucleophile to the 3,4-pyridyne can occur at either C-3 or C-4. The regioselectivity of this addition is influenced by electronic and steric factors of other substituents on the ring. nih.gov In the context of isomerization, if a bromide ion (liberated during the pyridyne formation or present in the medium) adds back to the 3,4-pyridyne, it can add at the C-4 position, resulting in the formation of a 4-bromopyridine isomer. rsc.org This tandem isomerization/selective interception provides a pathway to functionalize pyridines at positions that are not accessible through direct substitution. rsc.orgresearchgate.net

The general pathway is as follows:

Deprotonation: A strong base removes a proton from the pyridine ring, typically adjacent to a halogen.

Elimination: The resulting anion eliminates a halide ion to form a pyridyne intermediate (e.g., 3,4-pyridyne). chemistryviews.org

Nucleophilic Addition: A nucleophile (e.g., an alkoxide, amine, or halide ion) attacks one of the two electrophilic carbons of the pyridyne. rsc.org

Protonation: The resulting pyridyl anion is protonated to give the final product.

Oxidation and Reduction Chemistry of the Pyridinol Core and Halogen Substituents

The chemical reactivity of this compound also includes oxidation and reduction reactions, although these are less commonly exploited than its cross-coupling potential.

Oxidation: The pyridinol core is relatively resistant to oxidation due to its aromatic character. However, under strong oxidizing conditions, degradation of the ring can occur. The hydroxyl group itself is part of the tautomeric system and does not typically undergo oxidation to a ketone in the same way a standard secondary alcohol would. More relevant is the potential for N-oxidation, where the pyridine nitrogen is oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. This would significantly alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic reactions.

Reduction: Reduction reactions can target either the pyridine ring or the carbon-halogen bonds.

Catalytic Hydrogenation: Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), the carbon-halogen bonds can be cleaved through hydrogenolysis. The C-I bond is more susceptible to reduction than the C-Br bond. Therefore, selective deiodination is possible under carefully controlled conditions, yielding 3-bromopyridin-4-ol. More forcing conditions would lead to the cleavage of both C-I and C-Br bonds, and potentially the reduction of the pyridine ring itself to a piperidine.

Reductive Dehalogenation: Reagents like zinc dust in acetic acid or other reducing metal systems can also be used for dehalogenation. Again, the C-I bond would be reduced preferentially over the C-Br bond.

One supplier notes that the compound can undergo oxidation to introduce additional functional groups or reduction to alter its structure, using common reagents like potassium permanganate for oxidation. smolecule.com

Advanced Applications and Derivatization in Organic Synthesis

3-Bromo-5-iodopyridin-4-ol as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The true synthetic power of this compound lies in its capacity for selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, a difference that chemists can exploit to introduce a variety of substituents in a regiocontrolled manner. This stepwise functionalization is a powerful tool for building complex heterocyclic systems that would be difficult to access through other synthetic routes.

A range of palladium-catalyzed cross-coupling reactions can be employed to selectively functionalize the 5-position of the pyridine (B92270) ring via the iodo group, leaving the bromo group at the 3-position available for subsequent transformations. These reactions include, but are not limited to, Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. For instance, a Suzuki-Miyaura coupling could be used to introduce an aryl or heteroaryl group at the 5-position, followed by a Sonogashira coupling to install an alkyne at the 3-position. This sequential approach allows for the precise and predictable construction of highly decorated pyridine cores.

Table 1: Regioselective Cross-Coupling Reactions of this compound

Cross-Coupling ReactionReactive SiteReagent/Catalyst System (Illustrative)Product Type
Suzuki-MiyauraC-I (position 5)Arylboronic acid, Pd(PPh₃)₄, base5-Aryl-3-bromopyridin-4-ol
SonogashiraC-I (position 5)Terminal alkyne, Pd(PPh₃)₄, CuI, base5-Alkynyl-3-bromopyridin-4-ol
StilleC-I (position 5)Organostannane, Pd(PPh₃)₄5-Substituted-3-bromopyridin-4-ol
Buchwald-HartwigC-I (position 5)Amine, Pd catalyst, ligand, base5-Amino-3-bromopyridin-4-ol
Suzuki-MiyauraC-Br (position 3)Arylboronic acid, Pd catalyst, ligand, base3,5-Diarylpyridin-4-ol

This table presents illustrative examples of how this compound can be sequentially functionalized. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Rational Design of Polyhalogenated Pyridines with Specific Reactivity Profiles

The synthesis of polyhalogenated pyridines like this compound is often a result of rational design aimed at achieving specific reactivity and selectivity in subsequent chemical transformations. The choice and position of the halogen atoms are not arbitrary; they are strategically selected to control the electronic and steric properties of the molecule, thereby directing the outcome of reactions. nih.govnih.gov

Computational studies, such as those employing Density Functional Theory (DFT), are increasingly used to predict the reactivity of polyhalogenated heterocycles. rsc.orgrsc.orgamanote.comnih.govresearchgate.net These studies can help in understanding the relative activation barriers for the oxidative addition of a palladium catalyst to the C-I versus the C-Br bond, thus providing a theoretical basis for the observed regioselectivity. Factors such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital analysis can all contribute to a deeper understanding of the molecule's reactivity profile. rsc.org

Furthermore, the design of such molecules takes into account the steric hindrance around the halogen atoms. nih.govmdpi.com The substituents on the pyridine ring can influence the accessibility of the C-X bonds to the catalyst, potentially enhancing the selectivity of the reaction. By carefully tuning these electronic and steric parameters, chemists can design polyhalogenated pyridines that are pre-programmed for specific synthetic outcomes.

Development of Novel Synthetic Methodologies Leveraging Unique Reactivity of the Scaffold

The unique reactivity of the this compound scaffold has spurred the development of novel synthetic methodologies. The presence of two distinct halogens allows for the exploration of one-pot, multi-reaction sequences where different catalysts or reagents can be used to sequentially target the C-I and C-Br bonds. This can lead to highly efficient and atom-economical synthetic routes to complex molecules.

One area of active research is the development of site-selective amination reactions. nih.govresearchgate.netorganic-chemistry.orgnih.gov While palladium-catalyzed Buchwald-Hartwig amination is a well-established method, researchers are continually seeking milder and more efficient conditions, as well as catalysts with broader substrate scope. The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for developing and testing such new methodologies.

Moreover, the development of novel cross-coupling reactions, such as the Hiyama coupling which utilizes organosilicon reagents, offers alternative pathways for the functionalization of polyhalogenated pyridines. mdpi.com The exploration of these and other new reactions with substrates like this compound can lead to the discovery of new synthetic transformations and expand the toolbox of synthetic organic chemists.

Table 2: Comparison of Catalyst Systems for Selective Functionalization of Polyhalogenated Pyridines (Illustrative)

Catalyst SystemReaction TypeSelectivityAdvantages
Pd(PPh₃)₄ / CuISonogashira CouplingHigh for C-IWell-established, reliable
Pd₂(dba)₃ / XPhosBuchwald-Hartwig AminationHigh for C-IBroad substrate scope, good for sterically hindered amines
NiCl₂(dppp)Kumada CouplingCan be tuned for C-BrUtilizes Grignard reagents, good for alkyl groups
Pd(OAc)₂ / SPhosSuzuki-Miyaura CouplingHigh for C-IHigh turnover numbers, good for challenging substrates

This table provides a general comparison of different catalyst systems that could be employed for the selective functionalization of polyhalogenated pyridines like this compound.

Functionalization for Advanced Materials Science (e.g., conjugated oligomers)

The ability to introduce different functional groups with precise regiocontrol makes this compound an attractive starting material for the synthesis of functional materials. In particular, the construction of π-conjugated oligomers and polymers containing pyridine units is of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ucm.es

Pyridine-containing conjugated materials often exhibit interesting photophysical and electronic properties. The nitrogen atom in the pyridine ring can act as an electron acceptor, and its presence can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. This, in turn, influences the material's absorption and emission spectra, as well as its charge transport properties.

Starting from this compound, one could envision a synthetic strategy where the C-I bond is first functionalized via a Suzuki or Stille coupling to introduce a thiophene or other aromatic unit. The resulting 5-aryl-3-bromopyridin-4-ol could then be subjected to a second cross-coupling reaction at the C-Br position to extend the conjugation. By repeating this process, it is possible to build up well-defined, monodisperse oligomers with alternating pyridine and other aromatic units. The 4-hydroxyl group could also be modified to further tune the properties of the final material.

While specific examples of the use of this compound in the synthesis of conjugated oligomers are not yet widely reported in the literature, its potential as a building block in this area is clear. The principles of iterative cross-coupling reactions that are well-established for the synthesis of such materials are directly applicable to this versatile dihalogenated pyridine.

Scaffold Design and Derivatization Strategies for Targeted Molecular Recognition

3-Bromo-5-iodopyridin-4-ol as a Privileged Scaffold in Heterocyclic Chemistry

In the field of medicinal chemistry, a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of a wide range of biologically active compounds. The pyridinone core is recognized as one such privileged structure. Pyridinones are valued as important building blocks because they can function as both hydrogen bond donors and acceptors. nih.gov This characteristic, combined with synthetically accessible routes for derivatization, allows for the fine-tuning of physicochemical properties like polarity, lipophilicity, and hydrogen bonding capabilities. nih.gov These features make the pyridinone scaffold highly applicable in fragment-based drug design and for mimicking biomolecular structures. nih.gov

This compound, a dihalogenated pyridinol that exists in tautomeric equilibrium with its 3-bromo-5-iodo-1H-pyridin-4-one form, is a particularly advantageous example of this scaffold. The strategic placement of both a bromine and an iodine atom on the pyridinol ring provides distinct chemical handles for synthetic transformations. This dihalogenation pattern elevates its status as a privileged scaffold by enabling highly controlled, regioselective chemical modifications, which are crucial for exploring chemical space and generating molecular diversity.

Chemical Modifications and Functionalization of the Pyridinol Core for Diversification

The primary utility of this compound as a scaffold lies in the differential reactivity of its halogen substituents, which allows for programmed and selective functionalization. The carbon-iodine (C-I) bond is more reactive than the carbon-bromine (C-Br) bond, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov This reactivity difference is exploited in stepwise synthetic strategies to build complex, polysubstituted pyridine (B92270) derivatives.

A typical diversification strategy involves:

Selective Coupling at the Iodine Position: The more reactive C-I bond is targeted first. A Suzuki or similar cross-coupling reaction can be performed under conditions that leave the C-Br bond intact. This step introduces a first point of diversity.

Subsequent Coupling at the Bromine Position: The resulting 3-bromo-5-substituted pyridin-4-ol can then undergo a second, different cross-coupling reaction at the bromine position. This allows for the introduction of a second, distinct functional group.

This sequential, regioselective approach is invaluable for creating libraries of unsymmetrically substituted pyridinone analogues. nih.gov By carefully choosing the coupling partners in each step, chemists can systematically vary the substituents on the core, leading to a wide array of molecules with diverse structural and electronic properties for screening in drug discovery programs. nih.gov

Structure-Property Relationships in Pyridinone-Based Molecular Design

The biological activity of molecules derived from the this compound scaffold is intrinsically linked to their three-dimensional structure and resulting chemical properties, particularly their ability to form hydrogen bonds and their lipophilicity.

Hydrogen Bonding: The pyridinone core itself is a key pharmacophoric element, possessing both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen). nih.gov This arrangement facilitates strong and specific interactions with biological targets such as protein kinases. For example, X-ray crystallography has shown that the N-H group of a pyridinone motif can form a crucial hydrogen bond with the backbone of a kinase hinge region, providing a strong anchor point for the molecule and explaining its potent inhibitory activity. nih.gov

The interplay between these properties is critical. For instance, in a series of pyridine-bridged anticancer agents, the specific placement of methoxy (B1213986) groups on appended phenyl rings dramatically influenced cytotoxicity, demonstrating that subtle changes in substitution can lead to significant differences in biological activity by altering key molecular interactions. nih.gov

Computational Approaches to Predict Molecular Interactions and Binding Motifs

Computational chemistry plays a vital role in rationally designing molecules based on the this compound scaffold. Techniques such as molecular docking and pharmacophore modeling are used to predict how newly designed analogues will interact with a specific biological target, thereby prioritizing the synthesis of compounds with the highest likelihood of success.

Molecular Docking: This technique involves placing a virtual model of a candidate molecule into the three-dimensional structure of a target protein's binding site. The program then calculates the most likely binding pose and estimates the binding affinity. This approach was used effectively in the design of pyridine-bridged combretastatin analogues, where docking studies confirmed that the designed compounds could adopt a binding posture similar to the parent compound in the colchicine-binding pocket of tubulin. nih.gov Such studies help validate the design rationale before committing to chemical synthesis.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. For the pyridinone scaffold, a pharmacophore model would include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a template to virtually screen for or design new molecules that fit the required criteria, guiding the choice of substituents to be added to the this compound core.

These computational methods provide deep insights into structure-activity relationships (SAR), helping to explain why certain modifications lead to enhanced activity while others are detrimental. By predicting binding motifs and interactions, these tools accelerate the design-synthesis-test cycle in drug discovery.

Design and Synthesis of Chemically Diverse Analogues from the this compound Scaffold

The true value of this compound as a scaffold is demonstrated in its application to the design and synthesis of chemically diverse analogues for targeted biological activities. A practical example can be seen in the development of novel pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent. nih.gov Researchers have designed and synthesized a series of such compounds where the central olefin of combretastatin was replaced by a pyridine ring, using synthetic strategies that are directly applicable to the bromo-iodo scaffold. nih.gov

The synthesis relied on sequential Suzuki coupling reactions to introduce different aryl groups onto a central pyridine core. nih.gov This approach allowed for the creation of a library of analogues with varied substitutions on the phenyl rings. Subsequent biological evaluation of these compounds revealed distinct structure-activity relationships, where the nature and position of substituents had a profound impact on cytotoxicity against cancer cell lines. nih.gov

For example, maintaining a 2,4-dimethoxy substitution on one phenyl ring while varying the substitution on the second ring led to a range of activities. A 4-methoxy substitution (analogue 4h ) resulted in potent nanomolar cytotoxicity, whereas a 2,3,5-trimethoxy substitution (analogue 4q ) abolished activity entirely. nih.gov This demonstrates how the scaffold enables the systematic exploration of chemical space to optimize biological function.

Table 1: Structure-Activity Relationship of Selected Pyridine-Bridged Combretastatin Analogues

CompoundPhenyl Ring 1 SubstitutionPhenyl Ring 2 SubstitutionBiological Activity Outcome
4g 3,4,5-trimethoxy3,4,5-trimethoxyModest antiproliferative activity
4h 2,4-dimethoxy4-methoxyPotent cytotoxicity (nanomolar to micromolar range)
4p 2,4-dimethoxy3-methoxyPotent cytotoxicity (nanomolar to micromolar range)
4q 2,4-dimethoxy2,3,5-trimethoxyAbolished antiproliferative activity
4r 2,4-dimethoxy2-methoxyNo significant cytotoxicity

Data synthesized from findings on pyridine-bridged combretastatin analogues, illustrating the principles of diversifying a core scaffold. nih.gov

This systematic approach, enabled by the versatile chemistry of scaffolds like this compound, is fundamental to modern medicinal chemistry for discovering novel therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Bromo-5-iodopyridin-4-ol

Research on this compound has primarily centered on its role as a versatile synthetic intermediate. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions, allowing for selective functionalization at the 5-position of the pyridine (B92270) ring. This regioselectivity is a crucial finding, as it enables a stepwise approach to the synthesis of complex, polysubstituted pyridinols.

The general strategy involves an initial reaction at the more reactive iodine-bearing carbon, followed by a subsequent transformation at the bromine-substituted position. This orthogonal reactivity allows for the introduction of two different substituents with high precision. While extensive biological studies on this compound itself are not widely documented, its importance is underscored by its frequent appearance in the catalogs of chemical suppliers catering to the pharmaceutical and agrochemical research sectors. This indicates its role as a key building block in the synthesis of more complex, biologically active molecules.

PropertyValue
Molecular Formula C5H3BrINO
Key Feature Differential reactivity of C-I and C-Br bonds
Primary Application Synthetic intermediate
Key Reaction Type Regioselective cross-coupling reactions

Emerging Trends and Unexplored Avenues in Halogenated Pyridine Chemistry

The chemistry of halogenated pyridines is a dynamic field, with several emerging trends shaping its future. A significant area of development is the advent of novel and more efficient synthetic methodologies. This includes the use of multicomponent reactions and nanocatalysts to construct polysubstituted pyridine rings with high atom economy and in a more environmentally benign manner.

Another burgeoning trend is the focus on late-stage functionalization. This approach involves the introduction of halogen atoms or the modification of existing ones on a complex, often biologically active, molecule in the final steps of a synthesis. This strategy allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, which is crucial in drug discovery.

Unexplored avenues in this field include the development of catalytic systems that can achieve previously challenging regioselectivities in the halogenation and functionalization of the pyridine nucleus. Furthermore, the exploration of polyhalogenated pyridines as precursors to novel materials with unique electronic and photophysical properties is an area with significant potential. The synthesis and application of pyridine N-oxides is another area of growing interest, offering alternative reactivity patterns.

Challenges and Opportunities in the Synthesis and Application of Complex Halogenated Pyridinols

The synthesis of complex halogenated pyridinols is not without its challenges. Achieving high regioselectivity in the initial halogenation of the pyridinol core can be difficult, often leading to mixtures of isomers that require tedious separation. The stability of some polysubstituted pyridinols can also be a concern, particularly under harsh reaction conditions. Furthermore, the cost and availability of specialized starting materials and catalysts can be a limiting factor in large-scale synthesis.

Despite these challenges, significant opportunities exist. The development of more robust and selective catalysts for both halogenation and cross-coupling reactions would greatly facilitate the synthesis of these complex molecules. The unique electronic properties conferred by multiple halogen substituents offer the opportunity to fine-tune the physicochemical and biological properties of molecules, such as their lipophilicity and metabolic stability, which are critical parameters in drug design. Moreover, the ability to introduce a variety of functional groups through the halogen "handles" opens up a vast chemical space for the exploration of new bioactive compounds.

Future Prospects for Academic Research on this compound and its Derivatives

The future of academic research on this compound and its derivatives is promising and multifaceted. A key area of future investigation will likely involve the expansion of the library of derivatives synthesized from this versatile building block. This will enable a more thorough exploration of their potential applications in medicinal chemistry and materials science.

There is a significant opportunity for academic researchers to develop novel synthetic methodologies that utilize this compound to access previously inaccessible molecular architectures. This could involve the development of new catalytic systems for selective C-H functionalization in the presence of the halogen atoms, or the exploration of novel cycloaddition reactions.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-iodopyridin-4-ol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of halogenated pyridines like this compound typically involves sequential halogenation or cross-coupling reactions. For example, bromination and iodination can be performed using electrophilic reagents (e.g., NBS for bromine, ICl for iodine) under controlled temperatures (0–25°C) to avoid overhalogenation . Optimization includes:
  • Stepwise halogenation : Prioritize bromination before iodination due to steric and electronic effects.
  • Catalytic systems : Use Pd/Cu catalysts for Sonogashira or Suzuki couplings if further functionalization is required .
  • Yield enhancement : Monitor reaction progress via TLC or HPLC, and employ recrystallization (e.g., ethanol/water mixtures) for purification .

Q. How can researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to assign proton environments and confirm substitution patterns. For example, the hydroxyl proton at position 4 should appear as a singlet (~5–6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~315.88 g/mol) and isotopic patterns for bromine/iodine .
  • Elemental analysis : Verify halogen content (Br: ~25.3%, I: ~40.1%) to assess purity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include:
  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for halogenated pyridines) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodopyridine moiety .
  • Moisture control : Use desiccants (e.g., silica gel) during storage, as hydroxyl groups may promote hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

  • Methodological Answer : The compound’s dual halogenation (Br at C3, I at C5) presents unique reactivity:
  • Selective dehalogenation : Iodine is more reactive in Stille/Suzuki couplings. Use Pd(PPh3_3)4_4 and arylboronic acids to selectively replace iodine while retaining bromine .
  • Protecting groups : Temporarily protect the hydroxyl group (e.g., silylation with TMSCl) to prevent side reactions during coupling .
  • Computational modeling : DFT calculations predict charge distribution to guide catalyst selection (e.g., electron-deficient ligands for electron-rich pyridines) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism:
  • Reproducibility checks : Repeat experiments under inert atmospheres (N2_2/Ar) to exclude oxidative byproducts .
  • Advanced NMR techniques : Use 15N^{15}N-HMBC to confirm nitrogen environments in tautomeric forms .
  • X-ray crystallography : Resolve ambiguous structures via single-crystal diffraction, particularly for regioisomeric byproducts .

Q. What strategies mitigate solubility limitations of this compound in biological assays?

  • Methodological Answer : Poor aqueous solubility is common for halogenated aromatics:
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability while enhancing solubility .
  • Prodrug design : Synthesize phosphate or acetate esters of the hydroxyl group for improved bioavailability .
  • Nanoparticle encapsulation : Employ liposomal carriers to deliver the compound in cell-based assays .

Q. How can researchers safely handle this compound given its potential toxicity?

  • Methodological Answer : Safety protocols include:
  • PPE requirements : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize halogenated waste with 10% sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.